N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide
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Overview
Description
N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional methyl and phenylethynyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-N-phenylethynylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DMSO is commonly used as an oxidant in the presence of microwave assistance to facilitate the reaction.
Substitution: Nucleophilic reagents, such as amines or thiols, can be used in substitution reactions, often requiring a base to deprotonate the nucleophile and enhance its reactivity.
Major Products Formed
Oxidation: The major product formed from the oxidation of this compound is N-sulfonyl-2-aryloxoacetamide.
Substitution: The products of substitution reactions depend on the nucleophile used but generally result in the replacement of the sulfonamide nitrogen with the nucleophile.
Scientific Research Applications
N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with biological targets and inhibit specific enzymes.
Industry: It can be used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, in antibacterial applications, the compound can inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-allyl-4-methylbenzenesulfonamide: Similar in structure but with an allyl group instead of a phenylethynyl group.
N-sulfonyl-2-aryloxoacetamides: Products of the oxidation of N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide.
Uniqueness
This compound is unique due to its phenylethynyl substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the synthesis of complex organic molecules and the development of new pharmaceuticals.
Properties
Molecular Formula |
C16H15NO2S |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
N,4-dimethyl-N-(2-phenylethynyl)benzenesulfonamide |
InChI |
InChI=1S/C16H15NO2S/c1-14-8-10-16(11-9-14)20(18,19)17(2)13-12-15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI Key |
FOAVQZHGNGLPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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